Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate

Antimalarial Drug Discovery Metabolic Stability hERG Safety Pharmacology

This 1,2,4-oxadiazole building block features a 3-trifluoromethyl substituent that confers superior metabolic stability, hydrolytic resistance, and CNS drug-like properties compared to ester/amide bioisosteres. Leverage its privileged scaffold for antimalarial, MAO B inhibitor, and CNS programs. Expedite your SAR campaigns with flexible synthetic routes. Order research-grade material with verified purity.

Molecular Formula C6H5F3N2O3
Molecular Weight 210.112
CAS No. 1245643-72-4
Cat. No. B594369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
CAS1245643-72-4
Synonymsethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC6H5F3N2O3
Molecular Weight210.112
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(11-14-3)6(7,8)9/h2H2,1H3
InChIKeyNTPSWYWOOBXDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1245643-72-4) for Medicinal Chemistry Building Block Procurement


Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a versatile heterocyclic building block containing the 1,2,4-oxadiazole core bearing a 3-trifluoromethyl substituent and a 5-ethyl carboxylate group (C6H5F3N2O3, MW 210.11) [1]. The compound features calculated LogP of 1.38–1.77, topological polar surface area of 65 Ų, and a boiling point of 187.1 ± 50.0 °C at 760 mmHg, with no hydrogen bond donors and three hydrogen bond acceptors [2]. The trifluoromethyl-1,2,4-oxadiazole motif serves as a privileged scaffold in medicinal chemistry, conferring enhanced metabolic stability relative to ester and amide congeners while maintaining favorable physicochemical properties for CNS penetration and oral bioavailability optimization [3].

Why Generic Substitution of Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate Is Not Scientifically Advisable


In medicinal chemistry optimization programs, the 1,2,4-oxadiazole ring system with a trifluoromethyl substituent at the 3-position confers distinct advantages over alternative heterocycles (1,3,4-oxadiazoles, isoxazoles) and other carboxylic acid bioisosteres (amides, esters, nitriles) that cannot be replicated by generic substitution [1]. The trifluoromethyl group imparts unique electronic properties—strong electron-withdrawing character via inductive effect coupled with moderate steric bulk—that simultaneously enhances metabolic stability, modulates lipophilicity, and improves membrane permeability relative to non-fluorinated or mono/difluoromethyl analogs [2]. The 1,2,4-oxadiazole ring itself demonstrates superior hydrolytic stability compared to ester and amide bioisosteres at both acidic and neutral pH, with resistance to esterase-mediated cleavage [3]. Furthermore, the 3-trifluoromethyl substitution pattern is non-interchangeable with 5-trifluoromethyl isomers due to distinct electronic distributions across the oxadiazole ring and divergent synthetic accessibility [4].

Quantitative Evidence for Selecting Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate in Drug Discovery Programs


Metabolic Stability Superiority of 3-Trifluoromethyl-1,2,4-Oxadiazole Scaffold over Ester-Containing Analogues

The 3-trifluoromethyl-1,2,4-oxadiazole scaffold demonstrates quantifiable metabolic stability advantages over ester-containing precursors. In a direct comparative study, the 3-trifluoromethyl-1,2,4-oxadiazole analogue 23 (derived from this core scaffold) achieved human liver microsomal intrinsic clearance (HLM CLint) of < 11.6 μL·min⁻¹·mg⁻¹, compared to the ester-containing astemizole analogue 1 which exhibited pronounced metabolic instability and was discontinued from further optimization [1]. The same compound 23 demonstrated > 1000-fold higher selectivity over hERG compared to the parent drug astemizole, addressing a critical cardiotoxicity liability [1].

Antimalarial Drug Discovery Metabolic Stability hERG Safety Pharmacology

Hydrolytic Stability Advantage of 1,2,4-Oxadiazole over Amide Bioisosteres at Physiological pH

Comparative hydrolytic stability assessment via RP-HPLC demonstrated that selected 1,2,4-oxadiazole-containing compounds exhibited superior stability relative to their amide analogues at both acidic and neutral pH conditions (pH 7.4), with the most potent 1,2,4-oxadiazole inhibitor 20 achieving hMAO B IC50 = 52 nM and selectivity index (SI) > 192 over hMAO A [1]. The amide comparator series showed measurably lower hydrolytic stability under identical experimental conditions [1].

MAO B Inhibition Neuroprotection Hydrolytic Stability

CNS Drug-Like Physicochemical Profile of Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate Scaffold

The target compound ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate exhibits physicochemical parameters within optimal CNS drug-like ranges: calculated LogP 1.38–1.77 (Lipinski Rule of Five optimal < 5), topological polar surface area 65 Ų (CNS drug optimal < 90 Ų), molecular weight 210.11 g/mol (optimal < 500 g/mol), zero hydrogen bond donors, and three hydrogen bond acceptors [1]. In contrast, many alternative heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles, benzoxazoles) with comparable molecular weight typically exhibit higher LogP values (> 2.5) or larger polar surface areas (> 80 Ų), reducing their suitability for CNS penetration [2].

CNS Drug Discovery Physicochemical Properties Oral Bioavailability

Synthetic Accessibility Advantage of 3-Trifluoromethyl-1,2,4-Oxadiazole-5-Carboxylate via Established Amidoxime Routes

The 3-trifluoromethyl-1,2,4-oxadiazole-5-carboxylate scaffold is synthetically accessible via multiple established routes, including reaction of amidoximes with haloacetic esters in the presence of a base [1], or via TiO₂ nanoparticle-catalyzed one-pot reactions of amidoximes with trifluoroacetimidoyl chlorides in NaH/THF . This synthetic flexibility contrasts with 5-trifluoromethyl-1,2,4-oxadiazole isomers, which require trifluoroacetyl halides and aryl amidoximes under more stringent conditions [2], and with 1,3,4-oxadiazoles requiring dehydrative cyclization of diacylhydrazines at elevated temperatures [3].

Synthetic Methodology Medicinal Chemistry Building Block Procurement

Optimal Scientific Applications for Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate Based on Evidence


Antimalarial Lead Optimization Requiring Enhanced Metabolic Stability and Reduced hERG Liability

Programs developing antimalarial agents can utilize the 3-trifluoromethyl-1,2,4-oxadiazole-5-carboxylate scaffold as a replacement for metabolically labile ester functionalities. The scaffold has demonstrated HLM CLint < 11.6 μL·min⁻¹·mg⁻¹ and > 1000-fold improved hERG selectivity compared to astemizole in direct comparative studies of 3-trifluoromethyl-1,2,4-oxadiazole analogues, with in vivo efficacy confirmed in Plasmodium berghei-infected mice at 4 × 50 mg·kg⁻¹ oral dosing [1].

CNS-Penetrant MAO B Inhibitor Development Requiring Hydrolytic Stability

The 1,2,4-oxadiazole scaffold, represented by ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate as a versatile building block, enables development of selective MAO B inhibitors with documented hMAO B IC50 = 52 nM and SI > 192 over hMAO A [1]. RP-HPLC studies confirm superior hydrolytic stability of 1,2,4-oxadiazole-containing compounds compared to amide analogues at both acidic and neutral pH [1], supporting formulation stability and reproducible biological assay results.

Carboxylic Acid Bioisostere Replacement in CNS Drug Discovery Programs

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate serves as an optimal building block for CNS drug discovery programs requiring replacement of carboxylic acid, ester, or amide moieties. The scaffold's calculated LogP (1.38–1.77) and tPSA (65 Ų) align with CNS drug-like parameters [1], while the 1,2,4-oxadiazole ring confers documented resistance to hydrolysis relative to amide and ester bioisosteres . The trifluoromethyl group further enhances metabolic stability and membrane permeability compared to non-fluorinated oxadiazole scaffolds .

Parallel Library Synthesis Leveraging Multiple Synthetic Routes

The 3-trifluoromethyl-1,2,4-oxadiazole-5-carboxylate scaffold enables flexible library synthesis via amidoxime + haloacetic ester (base-mediated) [1] or amidoxime + trifluoroacetimidoyl chloride (TiO₂ nanoparticle-catalyzed) routes . This synthetic versatility supports parallel medicinal chemistry campaigns with diverse substitution patterns, offering advantages over 5-trifluoromethyl-1,2,4-oxadiazole isomers requiring trifluoroacetyl halides and 1,3,4-oxadiazoles requiring elevated-temperature dehydrative cyclization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.